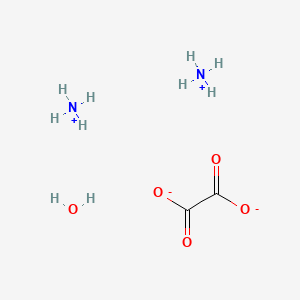
Ammonium oxalate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium oxalate monohydrate, also known as this compound, is a chemical compound with the molecular formula C2H8N2O5. It is commonly used in various laboratory and industrial applications due to its unique properties. This compound is a white crystalline powder that is highly soluble in water and slightly soluble in alcohol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium oxalate monohydrate can be synthesized by dissolving oxalic acid in distilled water and then adding ammonium hydroxide to the solution. The mixture is then cooled to 25°C while stirring continuously, leading to the formation of crystals. These crystals are then filtered and dried to obtain pure ethanedioic acid, diammonium salt, monohydrate .
Industrial Production Methods
In industrial settings, the production of ethanedioic acid, diammonium salt, monohydrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for mixing, cooling, and filtration enhances efficiency and consistency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium oxalate monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to formic acid under specific conditions.
Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various metal salts in aqueous solutions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Formic acid.
Substitution: Corresponding metal oxalates.
Wissenschaftliche Forschungsanwendungen
Ammonium oxalate monohydrate has a wide range of applications in scientific research:
Wirkmechanismus
Ammonium oxalate monohydrate exerts its effects primarily through its ability to form complexes with metal ions. This chelation process is crucial in various applications, such as metal detection and removal. The compound’s interaction with calcium ions is particularly significant in biological systems, where it can influence calcium metabolism and deposition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium oxalate: Similar in structure but without the monohydrate form.
Sodium oxalate: Another oxalate salt with similar properties but different solubility and reactivity.
Potassium oxalate: Used in similar applications but has different physical and chemical properties.
Uniqueness
Ammonium oxalate monohydrate is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly useful in analytical chemistry and industrial applications where precise control over metal ion concentrations is required .
Eigenschaften
IUPAC Name |
diazanium;oxalate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2H3N.H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H3;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMNVXKYCPHLLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; [Merck Index] White granules; [Alfa Aesar MSDS] |
Source


|
| Record name | Ammonium oxalate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13712 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2838397.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2838399.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2838402.png)
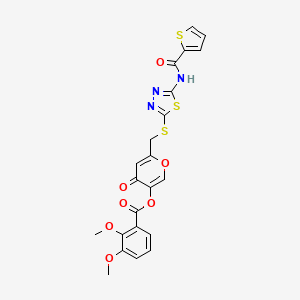
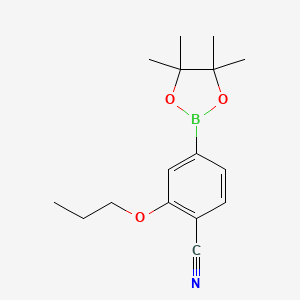
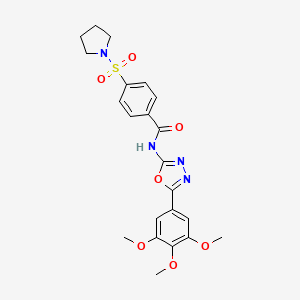
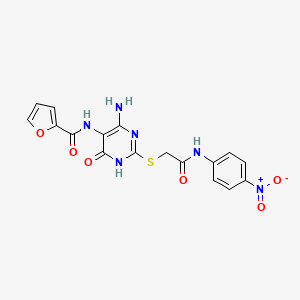
![4-methoxy-1-phenyl-5-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2838408.png)
![tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate](/img/structure/B2838409.png)

![2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838411.png)
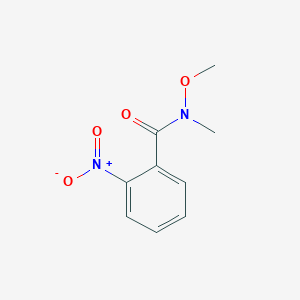
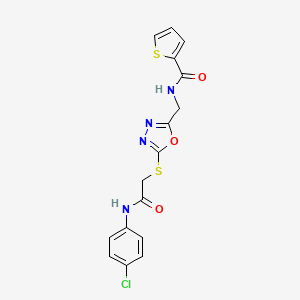
![1-cyclopentyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2838416.png)
